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Compound of Interest

Compound Name: Rubrene

Cat. No.: B042821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spin transport properties of

rubrene, a promising organic semiconductor for spintronic applications. The following sections

detail quantitative data, experimental protocols for characterization, and visual representations

of the underlying mechanisms and workflows. Rubrene's exceptionally long spin diffusion

length and spin relaxation time, attributed to its weak spin-orbit coupling and hyperfine

interactions, make it a compelling material for the development of next-generation spintronic

devices.[1][2]

Data Presentation: Spin Transport Properties of
Rubrene
The spin transport characteristics of rubrene have been investigated using various

experimental techniques. The following table summarizes key quantitative data from the

literature, providing a comparative view of its performance under different conditions and

measurement methods.
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Parameter Value
Measureme
nt
Technique

Sample
Type

Temperatur
e

Reference

Spin Diffusion

Length (λs)
132 ± 9 nm

Inverse Spin

Hall Effect

(ISHE)

Thin Film
Room

Temperature
[1][3]

Spin Diffusion

Length (λs)
~46.3 nm

Spin Valve

(Jullière's

model)

Thin Film 100 K [1][3]

Spin Diffusion

Length (λs)
13.3 nm

Spin

Polarized

Tunneling

Amorphous

Film
4.2 K [4][5][6]

Spin

Relaxation

Time (τs)

3.8 ± 0.5 ms

Inverse Spin

Hall Effect

(ISHE)

Thin Film
Room

Temperature
[1][3]

Carrier

Mobility (μ)

1.76 x 10⁻⁶

cm²/V·s

J-V

Characteristic

s

Thin Film
Room

Temperature
[1]

Magnetoresis

tance (MR)

Ratio

~6% Spin Valve
Fe₃O₄/AlOₓ/r

ubrene/Co

Room

Temperature
[7][8][9]

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon

existing research. The following protocols outline the fabrication and characterization of

rubrene-based spintronic devices.

Protocol 1: Fabrication of a Rubrene-Based Spin Valve
Device
Organic spin valves are fundamental structures for investigating spin-dependent transport.[6]
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Materials:

Substrate (e.g., Si/SiO₂)

Bottom ferromagnetic electrode material (e.g., Fe₃O₄, Co)

Tunnel barrier material (e.g., AlOₓ)

High-purity rubrene powder

Top ferromagnetic electrode material (e.g., Co, NiFe)

Capping layer (e.g., Al)

High-vacuum deposition system (thermal evaporation or sputtering)

Shadow masks for patterning

Procedure:

Substrate Preparation: Clean the substrate meticulously using a sequence of solvents (e.g.,

acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.

Bottom Electrode Deposition: Deposit the bottom ferromagnetic layer (e.g., 20 nm Fe₃O₄)

onto the substrate through a shadow mask using thermal evaporation or sputtering.

Tunnel Barrier Deposition: Deposit a thin insulating layer (e.g., 1-2 nm of Al followed by in-

situ oxidation to form AlOₓ) on top of the bottom electrode. This barrier is crucial for efficient

spin injection.

Rubrene Deposition: Thermally evaporate the high-purity rubrene powder in a high-vacuum

chamber (pressure < 10⁻⁶ Torr) onto the tunnel barrier. The thickness of the rubrene layer

can be varied to study its effect on spin transport.[7]

Top Electrode Deposition: Deposit the top ferromagnetic electrode (e.g., 30 nm Co) through

a different shadow mask, creating a cross-bar junction with the bottom electrode.
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Capping Layer: Deposit a protective capping layer (e.g., 10 nm Al) to prevent oxidation of the

top electrode.

Protocol 2: Magnetoresistance (MR) Measurement
MR measurements are used to quantify the spin valve effect.

Equipment:

Four-probe measurement setup

Source-measure unit

Electromagnet with a controllable magnetic field

Cryostat for temperature-dependent measurements

Procedure:

Device Connection: Connect the four probes to the top and bottom electrodes of the

fabricated spin valve device.

Applying Bias: Apply a small constant DC bias voltage (e.g., 5 mV) across the device.[9]

Magnetic Field Sweep: Sweep the external magnetic field parallel to the plane of the

ferromagnetic electrodes. The field should be swept from a positive saturation value to a

negative saturation value and back.

Data Acquisition: Measure the current flowing through the device as a function of the applied

magnetic field.

MR Calculation: The magnetoresistance ratio is calculated as: MR (%) = [(R_AP - R_P) /

R_P] * 100 where R_AP is the resistance when the magnetizations of the two ferromagnetic

layers are anti-parallel, and R_P is the resistance when they are parallel.

Protocol 3: Spin Pumping and Inverse Spin Hall Effect
(ISHE) Measurement
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This technique allows for the investigation of pure spin current transport, decoupling it from

charge injection.[1]

Device Structure: Ferromagnet (e.g., Permalloy)/Rubrene/Heavy Metal (e.g., Pt) trilayer.

Equipment:

Ferromagnetic Resonance (FMR) spectrometer

Microwave source and cavity

DC magnetic field source

Nanovoltmeter

Procedure:

Device Fabrication: Fabricate a trilayer structure of Py/rubrene/Pt on a substrate.

FMR Excitation: Place the sample in the FMR cavity and apply a microwave frequency.

Sweep the external DC magnetic field. At the resonance field, the magnetization of the

ferromagnetic layer precesses, pumping a pure spin current into the adjacent rubrene layer.

Spin Current Diffusion: The injected spin current diffuses through the rubrene layer.

ISHE Detection: The spin current that reaches the Pt layer is converted into a transverse

charge current (voltage) via the inverse spin Hall effect.

Voltage Measurement: Measure the DC voltage generated across the Pt layer using a

nanovoltmeter. This voltage is proportional to the spin current injected into the Pt.

Thickness Dependence: By fabricating a series of samples with varying rubrene thickness

and measuring the ISHE voltage, the spin diffusion length in rubrene can be determined

from the exponential decay of the voltage with thickness.[1]

Visualizations
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The following diagrams, generated using Graphviz (DOT language), illustrate key processes

and workflows in the study of spin transport in rubrene.
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Click to download full resolution via product page

Caption: Experimental workflow for rubrene spintronic device fabrication and characterization.
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Caption: Simplified mechanism of spin transport in a rubrene-based spintronic device.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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